Product packaging for 1-(5-Fluoro-2-propoxyphenyl)ethanone(Cat. No.:CAS No. 127980-12-5)

1-(5-Fluoro-2-propoxyphenyl)ethanone

Cat. No.: B3096335
CAS No.: 127980-12-5
M. Wt: 196.22 g/mol
InChI Key: HUGXXYYWKBCXCU-UHFFFAOYSA-N
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Description

Contextualization of 1-(5-Fluoro-2-propoxyphenyl)ethanone within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, this compound is primarily recognized as a valuable building block. Its structure, featuring a reactive ethanone (B97240) group alongside fluoro and propoxy moieties, offers multiple sites for chemical modification. This versatility allows for its integration into larger, more complex molecules with potential biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the propoxy group can influence lipophilicity and solubility.

The synthesis of this compound itself likely involves a multi-step process, beginning with a readily available fluorinated phenol (B47542). A plausible synthetic route would involve the introduction of the propoxy group via a Williamson ether synthesis, where a propyl halide reacts with the hydroxyl group of a fluorophenol derivative. Subsequently, the ethanone group could be introduced onto the aromatic ring through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution would likely utilize acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. The regioselectivity of this acylation is directed by the existing fluoro and propoxy substituents on the aromatic ring.

The significance of this compound lies in its role as a precursor. The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, or alkenes, providing access to a diverse range of chemical scaffolds. For instance, the ketone can undergo reduction to form a secondary alcohol, or it can be a site for nucleophilic addition reactions to build more complex carbon skeletons. This adaptability makes it a crucial component in the synthetic chemist's toolbox for the construction of novel compounds with tailored properties.

Historical Development of Organofluorine Chemistry and Related Aryl Systems

The journey to understanding and utilizing compounds like this compound is deeply rooted in the historical development of organofluorine chemistry. The unique properties conferred by the fluorine atom have driven over a century of scientific inquiry and innovation.

Evolution of Fluorine Isolation and Early Organofluorine Compound Syntheses

The story of organofluorine chemistry begins with the challenging isolation of elemental fluorine. For decades, chemists struggled to isolate this highly reactive element, with many suffering from its toxic effects. It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine gas through the electrolysis of a solution of potassium fluoride (B91410) in anhydrous hydrogen fluoride. This breakthrough was a pivotal moment, opening the door to the systematic study of fluorine and its compounds.

Even before the isolation of elemental fluorine, the first organofluorine compound, fluoromethane, was synthesized in the 1830s. However, the field truly began to take shape in the late 19th and early 20th centuries. Belgian chemist Frédéric Swarts was a key pioneer, developing methods for introducing fluorine into organic molecules using antimony trifluoride, a process now known as the Swarts reaction. His work provided a safer and more practical alternative to using elemental fluorine, enabling the synthesis of a wider range of organofluorine compounds.

Advancement of Synthetic Methodologies for Fluoro-Aryl Compounds

The synthesis of fluoro-aryl compounds, a critical step towards molecules like this compound, has seen significant advancements over the years. Early methods were often harsh and lacked selectivity. The Balz-Schiemann reaction, discovered in the 1920s, became a cornerstone for introducing fluorine into an aromatic ring. This method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.

In the latter half of the 20th century and into the 21st, the development of new fluorinating reagents and catalytic methods has revolutionized the synthesis of fluoro-aryl compounds. The discovery of nucleophilic fluorinating agents, such as potassium fluoride in the presence of a phase-transfer catalyst (the Halex process), provided a valuable tool for the synthesis of aryl fluorides via nucleophilic aromatic substitution. More recently, the development of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has allowed for the direct fluorination of aromatic compounds with high regioselectivity under milder conditions. Furthermore, transition-metal-catalyzed fluorination reactions have emerged as powerful methods for the formation of carbon-fluorine bonds.

The Significance of Fluorine Introduction in Diverse Chemical Structures

The introduction of fluorine into organic molecules has a profound impact on their chemical and biological properties. nih.gov The high electronegativity of fluorine, second only to neon, and its small van der Waals radius (similar to that of a hydrogen atom) allow it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom in a molecule without significantly altering its size. However, this substitution can lead to dramatic changes in the molecule's electronic properties.

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. nih.gov Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

Enhanced Binding Affinity: The introduction of fluorine can alter the electron distribution in a molecule, leading to more favorable interactions with the target protein or enzyme. Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity and selectivity of a drug.

Modified Lipophilicity: The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and interaction with its biological target.

These beneficial effects have led to a large number of fluorinated pharmaceuticals on the market, treating a wide range of conditions from cancer and infections to depression and high cholesterol. The unique properties imparted by fluorine continue to make it a critical element in the design of new and improved therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO2 B3096335 1-(5-Fluoro-2-propoxyphenyl)ethanone CAS No. 127980-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGXXYYWKBCXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Fluoro 2 Propoxyphenyl Ethanone and Its Structural Analogues

Established Synthetic Routes for Related Fluoro-Substituted Phenoxy Ethanones

Established synthetic pathways to fluoro-substituted phenoxy ethanones, the core structure of the target compound, primarily involve the formation of a key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone. guidechem.combiosynce.comchemicalbook.com This intermediate is then subjected to etherification to introduce the propoxy group. The sequence and choice of reactions are critical to achieving high yields and regioselectivity.

Fries Rearrangement Pathways for Aromatic Ketone Formation

The Fries rearrangement is a cornerstone reaction for the preparation of hydroxy aryl ketones from phenolic esters. chemicalbook.com This acid-catalyzed rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxy ketones. The reaction is typically promoted by Lewis acids, such as aluminum chloride (AlCl₃), often in stoichiometric amounts.

A widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond. This facilitates the generation of an acylium ion intermediate, which then acts as an electrophile in a subsequent electrophilic aromatic substitution on the activated phenol (B47542) ring.

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-product. In the synthesis of the precursor for 1-(5-fluoro-2-propoxyphenyl)ethanone, the starting material is 4-fluorophenyl acetate (B1210297). The rearrangement of this ester under the influence of aluminum chloride at elevated temperatures (115-160°C) preferentially yields the ortho-acylated product, 1-(5-fluoro-2-hydroxyphenyl)ethanone, with reported yields as high as 88–98%. chemicalbook.comchemicalbook.com

Starting MaterialCatalystTemperature (°C)Major ProductYield (%)
4-Fluorophenyl acetateAlCl₃115-1501-(5-Fluoro-2-hydroxyphenyl)ethanone88-89
4-Fluorophenyl acetateAlCl₃1301-(5-Fluoro-2-hydroxyphenyl)ethanone98.4
4-Fluorophenyl acetateAlCl₃1601-(5-Fluoro-2-hydroxyphenyl)ethanone85

This table summarizes the reaction conditions and outcomes for the Fries rearrangement of 4-fluorophenyl acetate to produce a key synthetic intermediate.

Acylation Reactions Involving Fluorinated Phenol Precursors

Acylation reactions are fundamental to the synthesis of aromatic ketones. In the context of producing fluoro-substituted phenoxy ethanones, acylation can be employed in two distinct ways: O-acylation to form the ester substrate for the Fries rearrangement, or direct C-acylation (Friedel-Crafts acylation) to form the ketone.

The most common route begins with the O-acylation of a fluorinated phenol. For instance, 4-fluorophenol (B42351) is reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) to form 4-fluorophenyl acetate. chemicalbook.com This reaction is typically straightforward and precedes the more complex Fries rearrangement.

Direct C-acylation of fluorophenols is also possible but can be complicated by the directing effects of the substituents. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing halogen. Friedel-Crafts acylation of 4-fluorophenol would be expected to yield a mixture of acylated products. The choice of catalyst, such as AlCl₃ or stronger acids like trifluoromethanesulfonic acid, and reaction conditions can influence the ratio of C-acylation to O-acylation and the regioselectivity of the C-acylation. mdpi.com

Strategies for Introducing Propoxy and Fluoro Moieties onto Phenyl Ethanone (B97240) Scaffolds

The introduction of the fluoro and propoxy groups is dictated by a strategic selection of starting materials and reaction sequencing.

Fluoro Moiety Introduction: The most efficient and common strategy is to begin the synthesis with an already fluorinated precursor. The use of 4-fluorophenol as the starting material ensures the fluorine atom is correctly positioned in the final product. guidechem.com This approach avoids the often harsh and less selective methods of aromatic fluorination at later stages of the synthesis.

Propoxy Moiety Introduction: The propoxy group is typically introduced after the formation of the hydroxy aryl ketone skeleton. The key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone, possesses a nucleophilic phenolic hydroxyl group. This group can be alkylated to form the desired ether linkage. The Williamson ether synthesis is the classical and most direct method for this transformation. masterorganicchemistry.com It involves the deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to yield this compound.

Utilization of Halo-Substituted Aromatic Ethanone Intermediates

An alternative synthetic strategy involves the use of halo-substituted aromatic ethanones as versatile intermediates. For example, one could envision starting with a di-halo-substituted benzene (B151609) derivative and introducing the acetyl and propoxy groups sequentially.

A hypothetical route could start from 1-bromo-4-fluorobenzene. Friedel-Crafts acylation could install the acetyl group, followed by nucleophilic aromatic substitution of the bromine with sodium propoxide. However, the regioselectivity of the acylation and the reactivity of the aryl bromide would be significant considerations.

More commonly, halo-ketones are used in cross-coupling reactions. While not a classical method for this specific target, a 1-(2-alkoxy-5-bromophenyl)ethanone could potentially undergo a palladium-catalyzed fluorination reaction, representing a more modern approach to installing the fluorine atom, as discussed in the following section.

Advanced Synthetic Transformations and Novel Routes

Modern organic synthesis offers powerful tools that can overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope. For the synthesis of this compound, advanced carbon-heteroatom coupling reactions provide milder and more efficient alternatives for forming the crucial aryl-oxygen and aryl-fluorine bonds.

Carbon-Heteroatom Coupling Reactions for Aryl-O and Aryl-F Bond Formation

Aryl-O Bond Formation: While the Williamson ether synthesis is effective, modern palladium- and copper-catalyzed methods have emerged as powerful alternatives for forming aryl-O bonds, particularly on complex substrates.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction can form aryl ethers from aryl halides (or triflates) and alcohols. wikipedia.orgresearchgate.netorganic-chemistry.org In a potential synthesis of the target compound, an intermediate like 1-(5-fluoro-2-halophenyl)ethanone could be coupled with propanol (B110389) in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., a biaryl phosphine), and a base. This method is known for its high functional group tolerance and generally milder conditions compared to the Ullmann condensation. organic-chemistry.orgyoutube.com

Ullmann Condensation: This classical copper-catalyzed reaction couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. mdpi.com However, modern ligand-accelerated protocols have been developed that allow the reaction to proceed under much milder conditions. mdpi.comnih.gov For example, 1-(5-fluoro-2-iodophenyl)ethanone could be reacted with sodium propoxide in the presence of a catalytic amount of a copper(I) salt and a ligand such as 1,10-phenanthroline (B135089) to form the target ether.

Aryl-F Bond Formation: The direct formation of an aryl-fluorine bond is one of the more challenging transformations in organic synthesis. While starting with a fluorinated precursor is common, advanced methods allow for late-stage fluorination. Palladium-catalyzed nucleophilic fluorination has been developed, where an aryl halide or triflate is reacted with a fluoride (B91410) source (e.g., CsF) in the presence of a palladium catalyst to form the aryl fluoride. This would represent a novel, albeit complex, route to this compound from a precursor like 1-(2-propoxy-5-bromophenyl)ethanone.

Coupling ReactionMetal CatalystTypical SubstratesKey Features
Buchwald-Hartwig EtherificationPalladiumAryl Halide/Triflate + AlcoholMild conditions, high functional group tolerance, requires specialized phosphine ligands. organic-chemistry.org
Ullmann CondensationCopperAryl Halide + Alcohol/PhenolTraditionally harsh conditions, modern methods are milder with ligands. wikipedia.orgmdpi.com
Nucleophilic FluorinationPalladiumAryl Halide/Triflate + Fluoride SourceAdvanced method for late-stage fluorination, synthetically challenging.

This table compares advanced C-O and C-F bond-forming reactions applicable to the synthesis of substituted phenoxy ethanones.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application in pharmaceutical synthesis is widespread. researchgate.net These methods offer mild and chemoselective conditions suitable for complex and highly functionalized molecules. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in assembling the core structures of substituted acetophenones.

In the context of fluoro-substituted ethanones, these reactions can be employed to forge the key aryl-ketone bond. For instance, a Suzuki-Miyaura coupling could involve the reaction of a suitably substituted fluoro-propoxyphenyl boronic acid with an acetylating agent or, conversely, a fluoro-propoxyphenyl halide with an organoboron reagent containing the acetyl group. A notable development is the palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones, which proceeds through C–F bond activation and the migratory insertion of a palladium carbene. rsc.org Furthermore, research has demonstrated the successful palladium(0)-catalyzed cross-coupling of perfluoroarenes with organometallic reagents like diarylzincs and arylboronates, which can be facilitated by additives like lithium iodide to promote the oxidative addition of the C–F bond. mdpi.commdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/Ligand SystemKey TransformationTypical Substrates
Suzuki-MiyauraPd(0) complexes, e.g., Pd(PPh₃)₄ or PdCl₂(dppf)Aryl-Aryl C-C bond formationAryl halides and Arylboronic acids/esters
HeckPd(OAc)₂, P(o-tolyl)₃Aryl-Vinyl C-C bond formationAryl halides and Alkenes
SonogashiraPd(PPh₃)₂Cl₂, CuIAryl-Alkynyl C-C bond formationAryl halides and Terminal alkynes
C-F ActivationPd(PCy₃)₂Aryl-Aryl C-C bond formation from C-F bondPerfluoroarenes and Arylboronates

Nucleophilic and Electrophilic Fluorination Strategies in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the target compound and its analogues. This can be achieved through either nucleophilic or electrophilic fluorination strategies. alfa-chemistry.com

Nucleophilic Aromatic Substitution (SNAr) involves the reaction of an electron-deficient aromatic ring, activated by electron-withdrawing groups, with a nucleophilic fluoride source. alfa-chemistry.comacsgcipr.org Typical reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The leaving group is typically a nitro group or a halogen. This method is often cost-effective and suitable for large-scale production. alfa-chemistry.com

Electrophilic Fluorination employs a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic substrate, such as an electron-rich aromatic ring, enolate, or enol ether. alfa-chemistry.comwikipedia.org This approach has become increasingly prevalent due to the development of stable and selective N-F reagents. wikipedia.org These reagents are generally safer to handle than elemental fluorine.

Table 2: Common Fluorinating Reagents

Fluorination TypeReagent NameAbbreviationCharacteristics
NucleophilicPotassium FluorideKFCost-effective but highly basic. alfa-chemistry.com
Tetrabutylammonium FluorideTBAFHighly reactive, often used in anhydrous form. acsgcipr.org
ElectrophilicSelectfluor®F-TEDA-BF₄Highly selective, stable, and widely used. acs.org
N-FluorobenzenesulfonimideNFSIStable, solid reagent with high selectivity. wikipedia.org

Multi-Component Reactions (MCRs) for Complex Structure Assembly

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates most or all of the atoms from the starting materials. nih.govorganic-chemistry.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

While a specific MCR for this compound is not prominently documented, hypothetical MCR strategies can be envisioned for assembling its structural analogues. For instance, a modified Hantzsch pyridine (B92270) synthesis or a Biginelli reaction could be designed to incorporate a fluoro-substituted aldehyde, a ketoester, and an amine or urea (B33335) derivative to quickly build a complex heterocyclic analogue. The power of MCRs lies in their ability to construct elaborate molecular scaffolds in a single, efficient step. researchgate.net

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org The process involves a directed metalation group (DMG) on the aromatic ring that coordinates to a strong organolithium base, directing deprotonation exclusively at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent.

This method is highly applicable to the synthesis of the core structure of this compound. The fluorine atom itself can act as a weak directing group, promoting lithiation at the ortho position. researchgate.net More powerfully, an alkoxy group, such as a methoxy (B1213986) or the target propoxy group, can serve as an effective DMG. uwindsor.ca In a potential synthetic route, 2-fluoro-1-propoxybenzene could be subjected to DoM using a strong base like n-butyllithium, followed by quenching with an acetylating electrophile (e.g., N,N-dimethylacetamide or acetyl chloride) to install the ethanone moiety directly at the desired position.

Precursors and Starting Materials in the Synthesis of this compound and its Core Structure

The synthesis of this compound relies on the availability of key precursors. A common and logical route proceeds through the intermediate 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone (also known as 2-acetyl-4-fluorophenol). guidechem.comguidechem.com

A primary method for synthesizing this key intermediate is the Fries rearrangement of 4-fluorophenyl acetate. chemicalbook.com This process typically involves heating 4-fluorophenyl acetate with a Lewis acid catalyst, such as aluminium chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding the desired product in high yield. guidechem.comchemicalbook.com The starting material, 4-fluorophenyl acetate, can be readily prepared from the acetylation of 4-fluorophenol with acetyl chloride. chemicalbook.com

Once 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone is obtained, the final target compound can be synthesized via a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate) and reacting the resulting phenoxide with a propylating agent, such as 1-bromopropane or propyl iodide, to form the propoxy ether linkage.

Table 3: Key Precursors and Their Synthetic Roles

Precursor/Starting MaterialRole in SynthesisTypical Reaction
4-FluorophenolPrimary starting material for the aromatic core. guidechem.comchemicalbook.comAcetylation to form 4-fluorophenyl acetate. chemicalbook.com
Acetyl ChlorideAcetylation agent. chemicalbook.comReacts with 4-fluorophenol. chemicalbook.com
4-Fluorophenyl acetateSubstrate for Fries rearrangement. chemicalbook.comRearranges in the presence of AlCl₃. chemicalbook.com
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanoneKey intermediate with the core structure. guidechem.comAlkylation of the hydroxyl group.
1-BromopropanePropylating agent.Williamson ether synthesis.
2-Amino-5-fluorobenzoic acidAlternative starting material for the fluorinated ring. google.comUsed in multi-step syntheses involving diazotization and substitution. google.com

Green Chemistry Principles Applied to the Synthesis of Fluoro-Substituted Ethanones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including fluoro-substituted ethanones.

Key green chemistry considerations for these syntheses include:

Waste Prevention: Utilizing high-yield reactions and one-pot procedures, such as MCRs, minimizes the formation of byproducts. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. MCRs and cycloaddition reactions are often highly atom-economical.

Use of Safer Solvents: Traditional syntheses often use hazardous solvents. Green approaches favor the use of water, ethanol, or supercritical fluids, or solvent-free conditions where possible. sruc.ac.uk

Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. The development of recyclable and environmentally benign catalysts is a key area of research. ijbpas.com

Energy Efficiency: The use of microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating. ijbpas.com These methods can accelerate reactions like aminations in fluoroquinolone synthesis, a related class of compounds. sruc.ac.uk

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Table of Compounds

Strategies for Atom Economy Maximization and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.govrsc.org Traditional syntheses of aryl ketones, such as the Friedel-Crafts acylation, often exhibit poor atom economy. guidechem.com These reactions typically require stoichiometric amounts of a Lewis acid catalyst, like aluminum chloride (AlCl₃), which is converted into waste during workup. chemicalbook.comchemicalbook.com

To enhance sustainability, modern synthetic strategies focus on reaction types with inherently high atom economy, such as additions and isomerizations, where most or all reactant atoms are integrated into the final product. nih.govscranton.edu The goal is to design synthetic pathways that prevent waste generation at the source. nih.govscranton.edu The efficiency of a process can also be quantified by its E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product; a lower E-factor signifies a greener process. nih.gov For fine chemical and pharmaceutical production, E-factors can be distressingly high, often ranging from 5 to over 100, indicating significant waste generation. nih.gov

Maximizing atom economy and minimizing waste involves redesigning classical synthetic routes. For instance, replacing a multi-step sequence involving stoichiometric reduction and oxidation with a single catalytic redox isomerization can convert an inefficient process into one with ideal atom economy. nih.gov

MetricClassical Synthesis (e.g., Wittig Reaction)Atom-Economic Synthesis (e.g., Catalytic Isomerization)
Principle Substitution/elimination reactions often generate stoichiometric byproducts. rsc.orgAddition or rearrangement reactions incorporate all or most reactant atoms into the product. scranton.eduresearchgate.net
Atom Economy Low; a significant portion of reactant mass becomes waste (e.g., triphenylphosphine (B44618) oxide). rsc.orgHigh (often approaching 100%). scranton.edu
Waste Generation High; generates significant quantities of byproducts that require disposal. nih.govMinimal; side products are ideally minute and non-hazardous. nih.gov
Example Synthesis of an alkene from a ketone generates a phosphine oxide waste product. rsc.orgIsomerization of a propargyl alcohol into a conjugated enone. nih.gov

This interactive table compares the principles of classical versus atom-economic synthesis strategies.

Application of Catalytic Systems for Sustainable Reactions

The transition from stoichiometric reagents to catalytic systems is a cornerstone of sustainable synthesis. Catalysts reduce the energy requirements of reactions and can often be used in small quantities and recycled, thereby minimizing waste. researchgate.net For the synthesis of fluorinated aryl ketones, the development of novel catalytic methods is highly valuable as traditional approaches often involve multiple steps and stoichiometric reagents, leading to low efficiency. researchgate.net

Recent advancements include the use of various metal-based catalysts for constructing fluorinated ketones and their derivatives.

Rhodium (Rh) Catalysis: Rh-catalyzed arylation of fluorinated ketones with boronic acids provides efficient access to fluorinated alcohols under mild conditions. rsc.org

Iron-Ruthenium (Fe-Ru) Catalysis: Bimetallic iron-ruthenium nanoparticles have been employed for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives, offering a practical route to valuable alkyl phenols. rsc.org

Photocatalysis: Visible-light-catalyzed reactions, such as the Heck-type trifluoroacylation of styrenes, provide a modern approach to synthesizing fluoroalkyl ketones. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts, such as primary amine functionalized Cinchona alkaloids, has enabled the highly enantioselective α-fluorination of ketones, a long-standing challenge in organic synthesis. nih.gov

These catalytic systems offer significant advantages over traditional methods by providing milder reaction conditions, higher yields, and improved selectivity, all of which contribute to more sustainable chemical processes. mdpi.com

Catalyst SystemReaction TypeSubstratesKey Advantages
Rhodium Complexes Arylation rsc.orgFluorinated ketones, Arylboronic acidsHigh yields, mild conditions. rsc.org
Fe₂₅Ru₇₅@SILP Hydrodeoxygenation rsc.orgHydroxyacetophenone derivativesHigh selectivity, continuous flow capability. rsc.org
Visible-Light Photocatalysts Hydrotrifluoroacetylation researchgate.netAlkenes, Trifluoroacetic anhydrideUtilizes light energy, mild conditions. researchgate.net
Cinchona Alkaloid Derivatives α-Fluorination nih.govCyclic ketones, NFSIHigh enantioselectivity, regio-, and chemoselectivity. nih.gov

This interactive table summarizes various catalytic systems used in the synthesis of fluorinated ketones and related compounds.

Microwave and Ultrasonic-Assisted Synthesis Protocols

The application of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) represents a significant advancement in green synthetic chemistry. These techniques can dramatically accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods.

Ultrasonic-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. This method is recognized as a valuable tool of green chemistry, characterized by short reaction times, operational simplicity, and often allowing reactions to proceed at ambient temperature. semanticscholar.org The use of ultrasound has been shown to improve yields and shorten reaction times in the synthesis of various acetophenone and benzophenone (B1666685) derivatives, sometimes eliminating the need for a catalyst entirely. nih.gov For example, a sonochemical variation of the Stille coupling for synthesizing diaryl ketones resulted in higher yields and significantly shorter reaction times compared to the silent reaction.

Microwave-assisted synthesis employs microwave energy to heat reactions directly and efficiently. This often leads to a drastic reduction in reaction time, from hours to minutes, and can improve yields. nih.gov This technique has been successfully applied to one-pot, multicomponent reactions for synthesizing complex molecules, where the efficiency of coupling and subsequent cyclization steps is significantly enhanced. mdpi.comnih.gov

Synthesis MethodKey AdvantagesTypical Reaction TimeYield Improvement
Ultrasonic Irradiation Shorter reaction times, milder conditions, operational simplicity, sometimes catalyst-free. semanticscholar.orgnih.govMinutes to < 1 hour (vs. several hours conventionally). nih.govGood to excellent yields; avoids side products like homo-coupling.
Microwave Irradiation Rapid heating, dramatic reduction in reaction time, improved efficiency. nih.govnih.gov~10-60 minutes (vs. hours conventionally). nih.govdpkmr.edu.inOften provides higher radiochemical or chemical yields. nih.gov

This interactive table compares the advantages of ultrasonic and microwave-assisted synthesis protocols over conventional methods.

Exploration of Alternative Solvents and Reaction Media

A major focus of green chemistry is the replacement of hazardous and volatile organic compounds (VOCs) with safer, more sustainable alternatives. Solvents constitute a large portion of the waste generated in chemical processes, particularly in the pharmaceutical industry. nih.gov

Promising green solvents for the synthesis of aryl ketones and related structures include:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium. Ultrasound-assisted synthesis of various heterocyclic compounds and acetophenone derivatives has been successfully performed in water, often with improved yields and shorter reaction times. nih.gov

Ionic Liquids (ILs): These are salts with low melting points that can act as solvents. Their negligible vapor pressure reduces air pollution and workplace exposure. Aqueous ionic liquids have been used in the ultrasonic-assisted extraction of acetophenones, indicating their potential as effective reaction media. nih.gov

Supercritical Carbon Dioxide (scCO₂): This non-toxic and non-flammable medium can be used in reactions like the hydrogenation of acetophenone, where it enhances diffusion rates and promotes transport to the catalytic surface. digitallibrary.co.in

The selection of a solvent is critical, and a shift towards these greener alternatives can significantly reduce the environmental impact of a synthetic process. nih.gov

Conventional SolventGreener Alternative(s)Key Benefits of Alternative(s)
Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF) nih.govDerived from renewable resources, higher boiling point, reduced emissions potential. nih.gov
1,4-Dioxane Cyclopentyl Methyl Ether (CPME) nih.govHydrophobic, high boiling point, stable under various conditions. nih.gov
Dimethylformamide (DMF) Cygnet, DMSO (in some cases) nih.govHigher boiling points, lower toxicity profiles. nih.gov
Benzene/Toluene Water, Ionic Liquids nih.govnih.govNon-toxic (water), non-volatile (ILs), improved safety. nih.govnih.gov

This interactive table presents greener alternatives to common organic solvents used in synthesis.

Enzymatic Synthesis for Enhanced Selectivity and Reduced Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions (temperature and pH), are highly selective, and can significantly reduce the need for protecting groups, thereby shortening synthetic routes and minimizing waste. the-innovation.orgthe-innovation.org

In the context of synthesizing analogues of this compound, enzymes are particularly valuable for creating chiral centers with high stereoselectivity.

Enantioselective Reduction: The bioreduction of prochiral ketones, such as substituted acetophenones, to chiral secondary alcohols is a well-established application of enzymes. researchgate.net Whole cells of microorganisms like Lactobacillus kefiri or isolated reductases can produce optically pure alcohols with enantiomeric excesses (ee) often exceeding 99%. researchgate.net This is a green alternative to chemical catalysts for asymmetric reduction. researchgate.net

Selective Fluorination: While challenging, the direct formation of a C-F bond using enzymes like fluorinase is the most effective and promising method for enzymatic fluorination. nih.gov Engineering polyketide synthase (PKS) enzymes to accept fluorinated building blocks also provides a route to regioselectively incorporate fluorine into complex molecules. researchgate.net

The use of biocatalysis is expected to have a substantial impact on the synthesis of efficient and highly selective fluorinated compounds for pharmaceuticals and other applications. the-innovation.orgthe-innovation.org

Enzyme/BiocatalystReaction TypeSubstrate ExampleSelectivity/Outcome
Lactobacillus senmaizukei Asymmetric Reduction researchgate.netAcetophenoneHigh enantiomeric excess (ee) for (S)-1-phenylethanol. researchgate.net
Rhodotorula mucilaginosa Asymmetric Reduction researchgate.netSubstituted acetophenonesProduction of (S)-alcohols with >99% ee. researchgate.net
Pichia methanolica reductase Enantioselective Reduction researchgate.netKetoesters(S)-hydroxy esters with 90-99% ee. researchgate.net
Fluorinase C-F Bond Formation nih.govS-adenosyl-L-methionine (SAM) + F⁻Direct and selective fluorination. nih.gov

This interactive table showcases examples of enzymes and biocatalysts used for selective transformations relevant to the synthesis of acetophenone analogues.

Advanced Spectroscopic and Diffraction Techniques for Structural Validation of 1 5 Fluoro 2 Propoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. By analyzing the chemical environment of each nucleus, NMR provides a detailed map of the molecular structure, including atom connectivity and spatial relationships.

Proton NMR (¹H NMR) for Hydrogen Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 1-(5-Fluoro-2-propoxyphenyl)ethanone is expected to show distinct signals corresponding to the aromatic protons, the propoxy group protons, and the methyl protons of the acetyl group.

The three protons on the aromatic ring are chemically non-equivalent and are expected to appear as complex multiplets due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) couplings. The propoxy group should exhibit three distinct sets of signals: a triplet for the terminal methyl group (H-3'), a sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl (H-2'), and a triplet for the methylene group attached to the oxygen atom (H-1'). The acetyl group's methyl protons, being isolated from other protons, are expected to appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 7.35-7.45 dd JHF ≈ 8.0, JHH ≈ 3.0 1H
H-4 7.05-7.15 ddd JHF ≈ 9.0, JHH ≈ 9.0, JHH ≈ 3.0 1H
H-6 6.90-7.00 dd JHH ≈ 9.0, JHF ≈ 4.5 1H
Acetyl-CH₃ 2.60 s - 3H
O-CH₂ (H-1') 4.05 t JHH ≈ 6.5 2H
Methylene-CH₂ (H-2') 1.85-1.95 sextet JHH ≈ 7.0 2H
Propyl-CH₃ (H-3') 1.05 t JHH ≈ 7.5 3H

Note: Predicted data is based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The presence of the fluorine atom will cause the signals for the carbons in the aromatic ring to exhibit C-F coupling, which can be observed as doublets with characteristic coupling constants.

The carbonyl carbon of the acetyl group is expected to appear significantly downfield (~195-200 ppm). The carbon attached to the fluorine atom (C-5) will show a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller, through-bond C-F couplings. The three distinct carbons of the propoxy group and the methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 198.0
C-5 158.5 (d, ¹JCF ≈ 240 Hz)
C-2 154.0 (d, ³JCF ≈ 3 Hz)
C-1 125.0 (d, ³JCF ≈ 7 Hz)
C-4 117.5 (d, ²JCF ≈ 23 Hz)
C-6 116.0 (d, ²JCF ≈ 22 Hz)
C-3 112.0 (d, ⁴JCF ≈ 8 Hz)
O-CH₂ (C-1') 70.5
Methylene-CH₂ (C-2') 22.5
Propyl-CH₃ (C-3') 10.5
Acetyl-CH₃ 29.0

Note: Predicted data is based on established principles of NMR spectroscopy. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. jove.com Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal will be split into a doublet of doublets of doublets (ddd) due to coupling with the three neighboring aromatic protons (H-3, H-4, and H-6).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6). It would also clearly establish the connectivity within the propoxy group, showing correlations between the H-1' protons and H-2' protons, and between the H-2' protons and H-3' protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.05 ppm (H-1') would correlate with the carbon signal at ~70.5 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key expected correlations would include the acetyl protons (~2.60 ppm) to the carbonyl carbon (~198.0 ppm) and the aromatic C-1 carbon. The H-1' protons of the propoxy group (~4.05 ppm) would show a correlation to the aromatic C-2 carbon, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable structural information based on its fragmentation patterns.

Ionization Techniques and Molecular Formula Confirmation

For a molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often employed. wikipedia.orglibretexts.org ESI is particularly suitable as it typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight. jove.com High-resolution mass spectrometry (HRMS) using these techniques can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₁H₁₃FO₂).

The expected monoisotopic mass of this compound is 196.0900 u. The observation of an ion at m/z 197.0978 in positive-ion ESI-MS would correspond to the protonated molecule [C₁₁H₁₃FO₂ + H]⁺, confirming the molecular weight.

A common fragmentation pattern for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.com In the case of this compound, the primary fragmentation pathways are expected to involve the loss of the methyl group from the acetyl moiety or cleavage at the ether linkage.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Identity Plausible Fragmentation Pathway
197.0978 [M+H]⁺ Protonated molecular ion
181.0665 [M - CH₃]⁺ Loss of a methyl radical from the acetyl group (α-cleavage)
155.0508 [M - C₃H₅]⁺ Cleavage of the propoxy group, loss of a propenyl radical
153.0352 [M - C₃H₇O]⁺ Loss of the propoxy radical
137.0403 [C₈H₆FO]⁺ Formation of the 5-fluoro-2-propoxyphenyl acylium ion after loss of CH₃
123.0246 [C₇H₄FO]⁺ Further fragmentation, potentially loss of CO from the acylium ion

Note: Predicted data based on common fragmentation pathways for ketones and ethers.

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy and providing a comprehensive structural validation of this compound.

Analysis of Characteristic Fragmentation Patterns for Structural Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•) that is energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing significant clues about its structure. The primary fragmentation pathways for aromatic ketones include alpha-cleavage and McLafferty rearrangements, with additional pathways influenced by the specific substituents present. whitman.educhemguide.co.uk

Alpha-Cleavage Mechanisms in Ketones

Alpha-cleavage is a characteristic fragmentation process for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group. libretexts.org For ketones, this cleavage can occur on either side of the carbonyl carbon. ochemacademy.comlibretexts.org In the case of this compound, two primary α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methyl ketones. The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (mass = 15 u). This process forms a stable, resonance-stabilized acylium ion. libretexts.orgmiamioh.edu This fragment is often one of the most abundant peaks in the mass spectrum of aromatic methyl ketones. whitman.edu

Loss of a substituted phenyl radical (•C₆H₃(F)(OC₃H₇)): This pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring. This results in the formation of an acylium ion (CH₃CO⁺) at m/z 43 and a substituted phenyl radical. While possible, the formation of the aroyl cation from the loss of the less stable alkyl radical is typically the more prominent pathway in aromatic ketones. whitman.edu

The stability of the resulting cation plays a crucial role in determining the predominant cleavage pathway. The aroyl cation formed by the loss of the methyl radical is highly stabilized by resonance with the aromatic ring, making this a very favorable fragmentation.

Table 1: Predicted Alpha-Cleavage Fragments for this compound

Precursor Ion (M⁺•) m/z Cleavage Pathway Fragment Lost Fragment Ion Formed Predicted Fragment m/z
196 α-cleavage •CH₃ [M-CH₃]⁺ 181
McLafferty Rearrangements in Appropriate Substrates

The McLafferty rearrangement is another significant fragmentation pathway observed in mass spectrometry for molecules containing a keto-group and an accessible hydrogen atom on a carbon three atoms away (the γ-hydrogen). wikipedia.org The structure of this compound contains a propoxy group, which provides a γ-hydrogen on its terminal methyl group, making it a suitable substrate for this rearrangement.

The mechanism involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen. This is followed by the cleavage of the bond between the α- and β-carbons (relative to the carbonyl group, but within the side chain), resulting in the elimination of a neutral alkene molecule (in this case, propene, C₃H₆, mass = 42 u). nih.gov The charge remains with the oxygen-containing enol fragment, which is detected by the mass spectrometer. This rearrangement is a key diagnostic tool for identifying the presence of alkyl chains of at least three carbons attached to a carbonyl or ether functionality. libretexts.org

Diagnostic Fragmentation Pathways Related to Fluoro and Propoxy Groups

The presence of the fluoro and propoxy substituents on the aromatic ring introduces additional, diagnostic fragmentation pathways.

Propoxy Group Fragmentation: Ethers undergo characteristic cleavages. Aromatic ethers can fragment at the β-bond relative to the aromatic ring, which corresponds to the O-CH₂ bond of the propoxy group. whitman.edu This can lead to the loss of a propyl radical (•C₃H₇) to form an ion at m/z 139. Subsequent loss of carbon monoxide (CO) from this ion could yield a fragment at m/z 111. whitman.edu Another common pathway for ethers is the cleavage of the C-O bond, leading to the formation of a propyl cation ([C₃H₇]⁺) at m/z 43. whitman.edu Additionally, a rearrangement involving the propoxy chain can lead to the elimination of a neutral ethene molecule (C₂H₄), a process analogous to the McLafferty rearrangement, resulting in a prominent fragment ion.

Fluoro Group Fragmentation: The carbon-fluorine bond is very strong, and the loss of a fluorine atom as a radical is generally not a favorable process. Instead, fluorine's presence influences the fragmentation of the entire molecule. nist.govnist.gov It can direct cleavage pathways and stabilize certain fragment ions. Fragmentation of the aromatic ring itself can occur, though this typically requires higher energy and results in lower mass fragments.

Table 2: Other Potential Diagnostic Fragments

Precursor Ion m/z Fragmentation Pathway Fragment Lost Fragment Ion Formed Predicted Fragment m/z
196 McLafferty Rearrangement C₃H₆ (propene) [C₈H₇FO₂ - C₃H₆]⁺• 154
196 Ether Cleavage (β-cleavage) •C₃H₇ [M-C₃H₇]⁺ 153
153 Loss of Carbonyl CO [M-C₃H₇-CO]⁺ 125

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when the molecule absorbs radiation at that frequency, it appears as a band in the IR spectrum. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups. researchgate.net

C=O (Carbonyl) Stretch: Aromatic ketones typically exhibit a strong, sharp absorption band in the region of 1685-1695 cm⁻¹. lookchem.com The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to aliphatic ketones. The electron-donating propoxy group in the ortho position and the electron-withdrawing fluoro group in the meta position (relative to the propoxy group) will influence the exact position of this band. cdnsciencepub.com

C-H (Aromatic and Aliphatic) Stretches: The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the acetyl and propoxy groups will result in stronger bands in the 2850-3000 cm⁻¹ region.

C-O (Ether) Stretch: The stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₂) is expected to produce a strong, characteristic band, typically in the 1200-1250 cm⁻¹ range.

C-F (Fluoro) Stretch: The carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region, generally between 1000 and 1200 cm⁻¹. This band can sometimes be difficult to assign definitively due to overlap with other absorptions in this region.

C=C (Aromatic) Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Strong
Ketone C=O Stretch 1685 - 1695 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Aryl-Alkyl Ether C-O Stretch 1200 - 1250 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting these electrons to higher energy molecular orbitals.

The UV-Vis spectrum of this compound, an aromatic ketone, is expected to display two main absorption bands:

π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and the carbonyl group. This transition typically results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, often referred to as the K-band.

n → π* Transition: This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. It is a lower-energy, "forbidden" transition, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, often called the R-band.

Table 4: Expected Electronic Transitions for this compound

Transition Description Expected Wavelength Range (nm) Expected Intensity (Molar Absorptivity, ε)
π → π* Promotion of a π electron to a π* orbital ~240 - 280 High

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable structural information if applied to a suitable single crystal of the compound.

A crystallographic analysis would yield:

Precise Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C=O, C-C, C-O, C-F, C-H) and the angles between them would be determined with very high precision.

Conformation and Torsion Angles: The analysis would reveal the solid-state conformation of the molecule. A key parameter for substituted acetophenones is the torsion (dihedral) angle between the plane of the acetyl group and the plane of the phenyl ring. researchgate.net This angle is influenced by the steric and electronic effects of the ring substituents. The bulky ortho-propoxy group would likely cause some steric hindrance, potentially forcing the acetyl group out of the plane of the aromatic ring to minimize repulsion.

Intermolecular Interactions: The crystal structure would elucidate how the molecules pack in the solid state, revealing any significant intermolecular interactions such as hydrogen bonding (if applicable), dipole-dipole interactions, or π-stacking, which govern the crystal lattice's stability.

Studies on other substituted acetophenones have shown that while many prefer a planar or near-planar conformation to maximize conjugation, bulky ortho substituents can lead to non-planar structures. ingentaconnect.commdpi.com X-ray crystallography would definitively establish this crucial structural feature for this compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional arrangement of atoms in a crystalline solid is determined using single-crystal X-ray diffraction. This technique provides definitive measurements of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed between three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms).

For this compound, while specific experimental values are not available, the expected bond lengths and angles can be inferred from standard values for similar chemical environments. For instance, the carbon-carbon bonds within the phenyl ring would exhibit lengths intermediate between a single and double bond, characteristic of an aromatic system. The carbon-oxygen double bond of the ethanone (B97240) group would be significantly shorter than the carbon-oxygen single bonds of the propoxy group. The carbon-fluorine bond length is also a well-characterized parameter.

Table 1: Representative Bond Lengths and Angles for Structural Fragments Analogous to this compound

Bond/Angle Representative Value
C-C (aromatic) ~1.39 Å
C=O (ketone) ~1.22 Å
C-O (ether) ~1.36 Å
C-F (aromatic) ~1.35 Å
C-C-C (phenyl ring) ~120°
O=C-C ~120°
C-O-C (ether) ~118°

Note: These are generalized values and the actual experimental values for the title compound may vary.

The dihedral angles are particularly crucial for understanding the molecule's conformation, especially the orientation of the ethanone and propoxy substituents relative to the phenyl ring.

Conformational Analysis in the Crystalline State

Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for an s-trans conformation. In this arrangement, the carbonyl group (C=O) of the ethanone moiety is directed away from the fluorine atom on the phenyl ring. This preference is attributed to the minimization of repulsive dipole-dipole interactions between the electronegative fluorine atom and the carbonyl oxygen atom. nih.gov The s-cis conformer, where these two groups would be in closer proximity, is energetically less favorable due to this electrostatic repulsion. nih.gov

Furthermore, the propoxy group's conformation would be influenced by steric hindrance with the adjacent acetyl group. The C-O-C-C dihedral angles within the propoxy chain would likely adopt a staggered conformation to minimize steric strain. The orientation of the entire propoxy group relative to the plane of the phenyl ring would also be a critical conformational parameter.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a role in the stabilization of the crystal lattice.

Computational Chemistry and Theoretical Investigations of 1 5 Fluoro 2 Propoxyphenyl Ethanone

Prediction of Chemical Reactivity and Selectivity based on Quantum Chemical DescriptorsFrom the quantum chemical calculations, various descriptors such as chemical potential, global hardness, softness, and electrophilicity index can be derived. These descriptors provide a quantitative basis for predicting the overall reactivity of the molecule and the selectivity (regio- or stereoselectivity) of its reactions.

Until dedicated research focusing on the computational and theoretical aspects of 1-(5-Fluoro-2-propoxyphenyl)ethanone is conducted and published, a scientifically accurate and detailed article on these topics remains beyond reach.

Synthetic Utility and Derivatization Strategies for 1 5 Fluoro 2 Propoxyphenyl Ethanone

1-(5-Fluoro-2-propoxyphenyl)ethanone as a Key Synthetic Intermediate in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its structure, featuring a fluorinated and propoxylated phenyl ring attached to an ethanone (B97240) group, offers multiple reactive sites for constructing more complex molecules. The interplay between the electron-withdrawing fluorine atom and the electron-donating propoxy group, along with the reactive acetyl moiety, allows for a wide range of chemical transformations. This makes the compound a valuable starting material for the synthesis of diverse molecular architectures.

Precursor in the Construction of Complex Aromatic and Heterocyclic Architectures

The utility of acetophenones as precursors for a variety of organic compounds is well-established. ichem.md The acetyl group of this compound can undergo numerous transformations to build complex aromatic and heterocyclic structures. ichem.md

One common strategy involves the Claisen-Schmidt condensation, where the acetophenone (B1666503) reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325), or α,β-unsaturated ketone. ichem.md These chalcones are key intermediates for the synthesis of various heterocyclic systems like pyrimidines, pyrazoles, and flavonoids.

Furthermore, the methyl group of the ethanone moiety can be functionalized, for example, through bromination to form an α-bromo ketone. ichem.md This intermediate is highly reactive and can be used in the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles, by reacting with appropriate nucleophiles.

The aromatic ring itself can participate in cyclization reactions. For instance, intramolecular acylation reactions can be employed to form cyclic ketones, which are precursors to more complex polycyclic aromatic systems. libretexts.org

The table below summarizes some of the potential applications of this compound in the synthesis of complex architectures.

Reaction TypeIntermediate/Product ClassPotential Application
Claisen-Schmidt CondensationChalconesSynthesis of flavonoids, pyrimidines, pyrazoles
α-Halogenationα-Halo ketonesBuilding blocks for thiazoles, imidazoles
Intramolecular AcylationCyclic KetonesPrecursors for polycyclic aromatic compounds

Role in the Synthesis of Specific Azaheterocycles and Related Scaffolds

Azaheterocycles, or nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their presence in a vast number of pharmaceuticals. Acetophenones are valuable starting materials for the synthesis of various azaheterocycles. researchgate.net

For example, this compound can be converted into enamino ketones. These intermediates are versatile building blocks for the synthesis of nitrogen-containing heterocycles. mdpi.com Reaction with reagents like N,N-dimethylformamide dimethylacetal (DMFDMA) can yield an enaminone, which can then be cyclized with various reagents to form pyridines, quinolines, and other azaheterocycles. mdpi.com

Another route to azaheterocycles involves the reaction of the ethanone's α-position. After conversion to an α-halo ketone, reaction with nitrogen nucleophiles can lead to the formation of various nitrogen-containing rings. For instance, reaction with thiourea (B124793) or thioamides can yield aminothiazoles.

The synthesis of indolizine (B1195054) derivatives, another class of azaheterocycles, has been achieved through reactions involving aromatic methyl ketones. researchgate.net This suggests that this compound could potentially be used in similar synthetic strategies.

The following table outlines potential synthetic routes to azaheterocycles starting from this compound.

Starting Material DerivativeReagent(s)Resulting Azaheterocycle
This compoundDMFDMA, then cyclizing agentPyridines, Quinolines
α-Bromo-1-(5-fluoro-2-propoxyphenyl)ethanoneThiourea/ThioamidesAminothiazoles
This compoundPyridine (B92270) derivatives, CuBr2Indolizines

Strategies for the Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues and derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications. Modifications can be targeted at three main regions of the molecule: the phenyl ring, the propoxy moiety, and the ethanone group.

Modifications of the Phenyl Ring System (e.g., additional substituents, bioisosteric replacements)

The phenyl ring of this compound can be modified to introduce additional substituents or to replace the ring entirely with a bioisostere. These modifications can significantly impact the molecule's properties.

Additional Substituents:

Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring. The directing effects of the existing fluorine (ortho, para-directing but deactivating) and propoxy (ortho, para-directing and activating) groups will influence the position of the new substituent. Potential reactions include:

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Halogenation: Introduction of additional halogen atoms like chlorine or bromine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of a deactivating fluorine atom might require harsh reaction conditions. alfa-chemistry.com

Bioisosteric Replacements:

In medicinal chemistry, replacing a phenyl ring with a bioisostere is a common strategy to improve properties like metabolic stability, solubility, and potency. acs.orgnih.gov Common bioisosteres for a phenyl ring include:

Heteroaromatic rings: Pyridine, pyrimidine, thiophene, or furan (B31954) rings can be used to replace the phenyl ring.

Saturated or partially saturated rings: Cyclohexyl or other alicyclic rings can be employed to reduce planarity and increase the sp3 character of the molecule.

Nonclassical bioisosteres: Bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) are increasingly used as phenyl ring mimics. tandfonline.com

The table below provides examples of potential phenyl ring modifications.

Modification TypeExamplePotential Impact
Additional SubstitutionNitration followed by reductionIntroduction of an amino group for further functionalization
Bioisosteric ReplacementReplacement with a pyridine ringAltered electronic properties and potential for hydrogen bonding
Bioisosteric ReplacementReplacement with a bicyclo[1.1.1]pentaneIncreased sp3 character, improved metabolic stability

Alterations and Functionalization of the Propoxy Moiety

The propoxy group can be altered in several ways to create analogues with different properties.

Chain Length Modification: The propyl chain can be shortened (to ethoxy or methoxy) or lengthened. This can affect the lipophilicity and steric profile of the molecule.

Introduction of Functional Groups: Functional groups can be introduced into the propyl chain. For example, a hydroxyl group can be introduced to increase polarity and provide a site for further reactions. This can be achieved by starting with a protected hydroxypropyl group during the synthesis.

Branching: The propyl chain can be branched (e.g., isopropoxy) to alter the steric environment around the ether linkage.

Cyclization: The propoxy chain could potentially be part of a cyclic ether system.

These modifications are typically introduced by using the appropriately substituted alkyl halide in the Williamson ether synthesis with the precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone.

The following table details possible modifications to the propoxy moiety.

ModificationSynthetic StrategyPotential Outcome
Chain Length VariationWilliamson ether synthesis with corresponding alkyl halideAltered lipophilicity and steric bulk
HydroxylationUse of a protected hydroxypropyl halide in synthesisIncreased polarity, site for further derivatization
BranchingUse of an isopropyl halide in synthesisModified steric properties

Chemical Transformations of the Ethanone Group

The ethanone group is a highly versatile functional group that can undergo a wide range of chemical transformations. ichem.md

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a chiral center.

Oxidation: The methyl group of the ethanone can be oxidized to a carboxylic acid under strong oxidizing conditions, a reaction known as the haloform reaction if conducted with halogens in base.

Conversion to other functional groups: The ketone can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone by reaction with hydrazine. These can then undergo further reactions like the Beckmann rearrangement (for oximes).

Carbon-Carbon Bond Formation: The α-carbon of the ethanone can be deprotonated to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in aldol (B89426) reactions) to form new carbon-carbon bonds.

Willgerodt-Kindler Reaction: This reaction can convert the aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to a carboxylic acid with one more carbon atom in the side chain.

The table below summarizes some of the key transformations of the ethanone group.

Reaction TypeReagent(s)Product Functional Group
ReductionNaBH4Secondary Alcohol
Oxidation (Haloform)I2, NaOHCarboxylic Acid
OximationNH2OHOxime
α-AlkylationBase, Alkyl Halideα-Alkylated Ketone
Aldol CondensationBase, Aldehydeβ-Hydroxy Ketone

Advanced Derivatization for Non-Biological Material Science Applications

The unique molecular architecture of this compound, featuring a reactive ketone group, a flexible propoxy chain, and a fluorine-substituted phenyl ring, makes it a valuable precursor for the synthesis of advanced materials with tailored properties. In the realm of non-biological material science, derivatization of this compound primarily targets the development of novel polymers and liquid crystals, where the electronic and structural contributions of each part of the molecule can be strategically exploited.

One of the most effective strategies for derivatizing this compound is through carbon-carbon double bond forming reactions at the ketone position. Reactions such as the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons (HWE) reaction are instrumental in this regard. researchgate.netsciensage.infowikipedia.org These reactions convert the acetyl group into a vinyl group, thereby extending the conjugation of the aromatic system and introducing new functional moieties. This transformation is a critical step in the synthesis of monomers for conjugated polymers and molecular building blocks for liquid crystals.

For instance, the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst, can yield a vinylidene derivative. sciensage.info The resulting molecule, with its extended π-system and strong dipole moment due to the cyano groups, could be a building block for organic electronic materials. Polymers derived from such monomers are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net

Similarly, the Wittig and Horner-Wadsworth-Emmons reactions provide a versatile platform for introducing a wide array of substituents. wikipedia.orgwikipedia.orgorganic-chemistry.org By reacting this compound with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, a variety of vinyl derivatives can be synthesized with high stereoselectivity. wikipedia.org This approach is particularly relevant for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. rsc.orgwikipedia.org The fluorine and propoxy substituents on the phenyl ring can enhance the polymer's solubility, processability, and electronic properties. nih.gov

In the field of liquid crystals, the derivatization of this compound can lead to the formation of calamitic (rod-shaped) mesogens. bohrium.com A common strategy involves a base-catalyzed condensation with an aromatic aldehyde to form a chalcone derivative. researchgate.nettandfonline.com The resulting enone linkage extends the rigid core of the molecule, which is a prerequisite for liquid crystalline behavior. The presence of the terminal propoxy group and the lateral fluorine atom can influence the mesophase behavior, such as the clearing point and the type of liquid crystal phase (e.g., nematic or smectic). rsc.orgbohrium.com

The following table summarizes hypothetical derivatization reactions of this compound for material science applications, based on established chemical transformations for analogous acetophenone derivatives.

Reaction Type Reagents and Conditions Product Type Potential Application
Knoevenagel CondensationMalononitrile, piperidine (B6355638) (cat.), benzene (B151609), reflux2-(5-fluoro-2-propoxyphenyl)prop-1-ene-1,1-dicarbonitrileMonomer for conjugated polymers
Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLi, THF1-(5-fluoro-2-propoxyphenyl)-1-propeneIntermediate for polymer synthesis
Horner-Wadsworth-Emmons ReactionTriethyl phosphonoacetate, NaH, THFEthyl 3-(5-fluoro-2-propoxyphenyl)but-2-enoatePrecursor for polymers and specialty chemicals
Claisen-Schmidt Condensation4-methoxybenzaldehyde, NaOH, EtOH, rt1-(5-fluoro-2-propoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)Liquid crystal intermediate

These derivatization strategies underscore the potential of this compound as a versatile building block in the design and synthesis of next-generation functional materials for a wide range of non-biological applications.

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